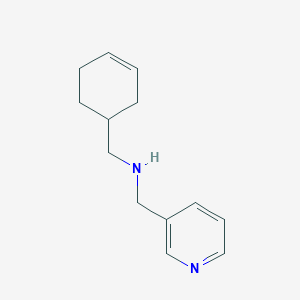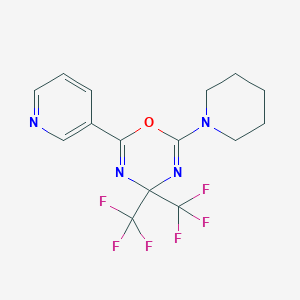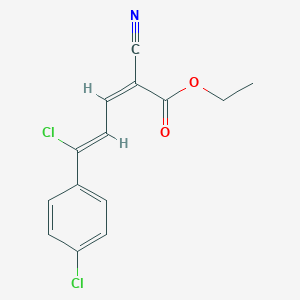![molecular formula C30H24Cl2N2O2S B396438 5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B396438.png)
5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions, followed by cyclization reactions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis-(4-chloro-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole: Another compound with similar aromatic and heterocyclic components.
1,5-Bis-(4-chloro-phenyl)-1,4-pentadien-3-one: Shares structural similarities but differs in the functional groups and overall reactivity.
Uniqueness
5-[1,5-bis(4-chlorophenyl)-5-oxo-3-phenyl-2-pentenylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is unique due to its specific combination of aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H24Cl2N2O2S |
|---|---|
Peso molecular |
547.5g/mol |
Nombre IUPAC |
(5Z)-5-[(E)-1,5-bis(4-chlorophenyl)-5-oxo-3-phenylpent-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C30H24Cl2N2O2S/c31-24-12-8-21(9-13-24)26(28-29(36)33-30(37-28)34-16-4-5-17-34)18-23(20-6-2-1-3-7-20)19-27(35)22-10-14-25(32)15-11-22/h1-3,6-15,18H,4-5,16-17,19H2/b23-18+,28-26- |
Clave InChI |
OFPKLLRHMMARFW-YUYYFGHPSA-N |
SMILES isomérico |
C1CCN(C1)C2=NC(=O)/C(=C(\C=C(/CC(=O)C3=CC=C(C=C3)Cl)\C4=CC=CC=C4)/C5=CC=C(C=C5)Cl)/S2 |
SMILES |
C1CCN(C1)C2=NC(=O)C(=C(C=C(CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)S2 |
SMILES canónico |
C1CCN(C1)C2=NC(=O)C(=C(C=C(CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396356.png)
![4-chloro-N-[2,2,2-trifluoro-1-[(4-methoxybenzyl)(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396357.png)
![4-chloro-N-[2,2,2-trifluoro-1-[(2-furylmethyl)(tetrahydrofuran-2-ylmethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396360.png)
![2-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B396361.png)
![N-[1-[benzyl(tetrahydro-2-furanylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B396362.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B396366.png)

![N-(4-chlorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B396369.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorobenzyl)urea](/img/structure/B396372.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-methyl-2-pyrimidinamine](/img/structure/B396374.png)
![N-(4-chlorobenzyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B396375.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylpyrimidine](/img/structure/B396377.png)

